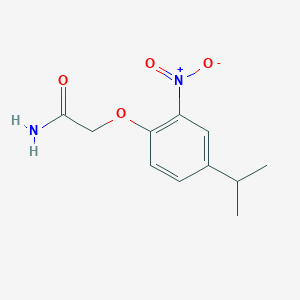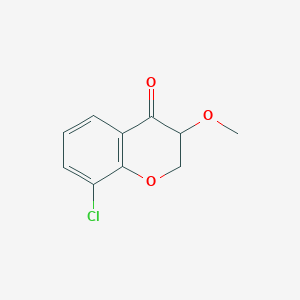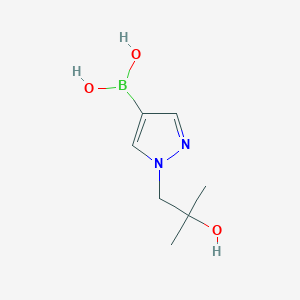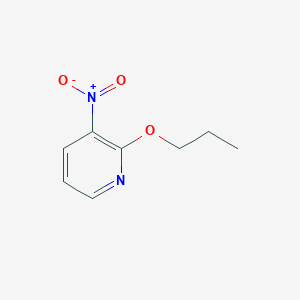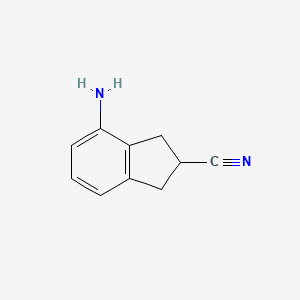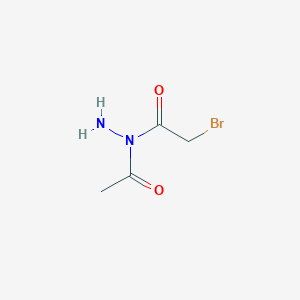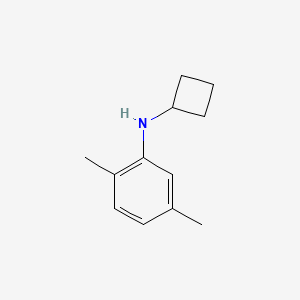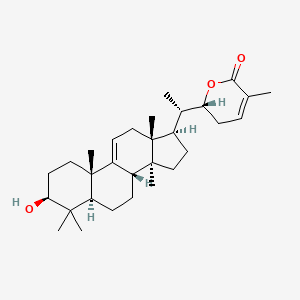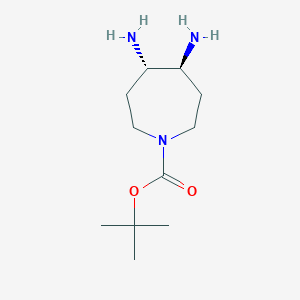
Ethyl isoindoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl isoindoline-4-carboxylate is an organic compound belonging to the isoindoline family, characterized by a fused benzene and pyrrole ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its unique structure allows for diverse chemical reactivity and biological activity, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl isoindoline-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of N-substituted phthalimides. For instance, the reaction of phthalic anhydride with ethylamine can yield N-ethylphthalimide, which upon reduction with lithium aluminum hydride (LiAlH4) forms this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound often employs catalytic hydrogenation of N-ethylphthalimide. This method is preferred due to its scalability and efficiency. The reaction typically occurs under mild conditions with a palladium catalyst on carbon (Pd/C) in the presence of hydrogen gas.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl isoindoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoindoline-4-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into different derivatives, such as isoindoline-4-methanol, using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atom, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Isoindoline-4-carboxylic acid.
Reduction: Isoindoline-4-methanol.
Substitution: N-substituted isoindoline derivatives.
Applications De Recherche Scientifique
Ethyl isoindoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Its derivatives exhibit biological activities, including antimicrobial and anticancer properties, making it valuable in drug discovery.
Medicine: Potential therapeutic agents derived from this compound are being explored for treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and polymers due to its stable chemical structure.
Mécanisme D'action
The mechanism by which ethyl isoindoline-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. For example, some derivatives inhibit enzymes involved in cancer cell proliferation, leading to anticancer effects. The molecular pathways involved often include inhibition of cell signaling pathways critical for cell growth and survival.
Comparaison Avec Des Composés Similaires
Ethyl isoindoline-4-carboxylate can be compared with other isoindoline derivatives, such as:
Isoindoline-1,3-dione: Known for its use in synthesizing phthalimides and other heterocyclic compounds.
N-Substituted isoindolines: These compounds exhibit varied biological activities and are used in medicinal chemistry.
Uniqueness: this compound stands out due to its ethyl ester group, which enhances its solubility and reactivity compared to other isoindoline derivatives. This unique feature makes it a versatile intermediate in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
ethyl 2,3-dihydro-1H-isoindole-4-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-5-3-4-8-6-12-7-10(8)9/h3-5,12H,2,6-7H2,1H3 |
Clé InChI |
KUGFBSVSLMWHPZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC2=C1CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


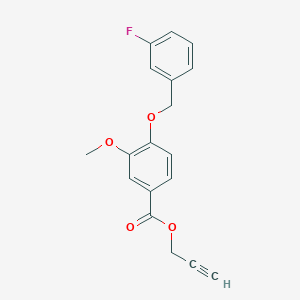
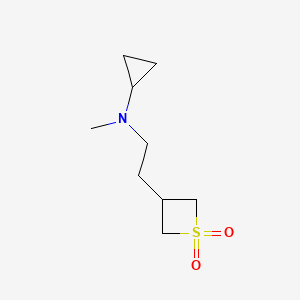
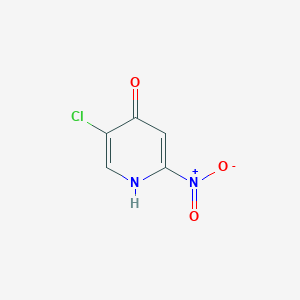
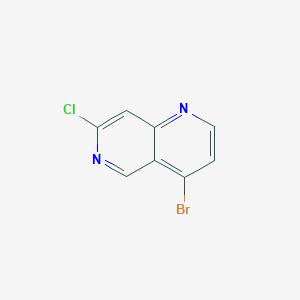
![1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B13026643.png)
